N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide
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Overview
Description
4-(2-(1H-indazol-1-yl)ethyl)-N-(2-aminophenyl)benzamide is a complex organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-indazol-1-yl)ethyl)-N-(2-aminophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic conditions.
Alkylation: The indazole core is then alkylated using an appropriate alkyl halide, such as 2-bromoethylbenzene, in the presence of a base like potassium carbonate.
Amidation: The final step involves the coupling of the alkylated indazole with 2-aminobenzoyl chloride under basic conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(1H-indazol-1-yl)ethyl)-N-(2-aminophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(2-(1H-indazol-1-yl)ethyl)-N-(2-aminophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(1H-indazol-1-yl)ethyl)-N-(2-aminophenyl)benzamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(1H-indazol-1-yl)ethyl)-N-(2-hydroxyphenyl)benzamide
- 4-(2-(1H-indazol-1-yl)ethyl)-N-(2-methylphenyl)benzamide
- 4-(2-(1H-indazol-1-yl)ethyl)-N-(2-chlorophenyl)benzamide
Uniqueness
4-(2-(1H-indazol-1-yl)ethyl)-N-(2-aminophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indazole core with an aminophenyl benzamide moiety makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
920314-99-4 |
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Molecular Formula |
C22H20N4O |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-(2-indazol-1-ylethyl)benzamide |
InChI |
InChI=1S/C22H20N4O/c23-19-6-2-3-7-20(19)25-22(27)17-11-9-16(10-12-17)13-14-26-21-8-4-1-5-18(21)15-24-26/h1-12,15H,13-14,23H2,(H,25,27) |
InChI Key |
ZWRVOKNGHIUACM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
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